Alcetinib metabolite M4 is a significant metabolite of alectinib, a second-generation anaplastic lymphoma kinase inhibitor used primarily in the treatment of non-small cell lung cancer. Alectinib is designed to target tumors that express the EML4-ALK fusion protein, which is implicated in the proliferation of cancer cells. The metabolism of alectinib to M4 occurs predominantly through the cytochrome P450 3A4 enzyme, accounting for approximately 40% of alectinib's metabolic pathway .
Alcetinib metabolite M4 is classified as a pharmaceutical compound and is particularly relevant in oncology pharmacotherapy. Its development stems from the need for effective treatments for patients with ALK-positive non-small cell lung cancer who have shown resistance or intolerance to crizotinib, another ALK inhibitor . The compound is recognized under the CAS number 1256585-04-2 and has a molecular formula of C28H32N4O2 with a molecular weight of 456.59 g/mol .
The synthesis of alcetinib metabolite M4 primarily occurs through the metabolic conversion of alectinib via cytochrome P450 enzymes, specifically CYP3A4. This biotransformation process involves hydroxylation and N-demethylation reactions, leading to the formation of M4 as a major active metabolite. Analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have been employed to quantify both alectinib and its metabolites in clinical studies .
The molecular structure of alcetinib metabolite M4 can be represented as follows:
The compound's structure includes multiple nitrogen atoms and functional groups that are critical for its interaction with biological targets, particularly the anaplastic lymphoma kinase .
Alcetinib metabolite M4 undergoes various chemical reactions primarily involving further metabolism by cytochrome P450 enzymes. These reactions include:
These metabolic pathways are essential for determining the efficacy and safety profile of both alectinib and its metabolite M4 in clinical settings .
The mechanism of action for alcetinib metabolite M4 mirrors that of its parent compound, alectinib. Both compounds inhibit anaplastic lymphoma kinase, leading to:
In vitro studies have demonstrated that M4 possesses similar potency to alectinib, with IC50 values indicating effective inhibition of ALK at low concentrations (1.9 nM for alectinib and 1.2 nM for M4) .
Alcetinib metabolite M4 exhibits several notable physical and chemical properties:
Alcetinib metabolite M4 is primarily utilized in clinical oncology as part of treatment regimens for patients with ALK-positive non-small cell lung cancer. Its role as an active metabolite enhances the therapeutic efficacy of alectinib, contributing to improved patient outcomes in cases where resistance to other treatments has developed . Additionally, ongoing research continues to explore its pharmacokinetic properties and potential applications in combination therapies.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3